DL-4-Hydroxy-2-ketoglutarate Dilithium Salt

Description

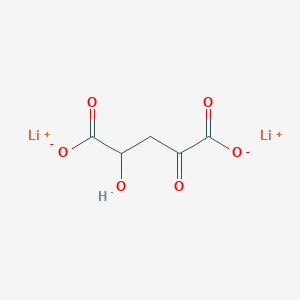

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt (CAS 1187-99-1 free acid) is a lithium salt derivative of 4-hydroxy-2-ketoglutaric acid, structurally classified as a 4-substituted analog of glutamic acid . It is widely utilized in biochemical and oncology research, particularly in studies involving tumor suppression, apoptosis, and metabolic pathways .

Properties

Molecular Formula |

C5H4Li2O6 |

|---|---|

Molecular Weight |

174.0 g/mol |

IUPAC Name |

dilithium;2-hydroxy-4-oxopentanedioate |

InChI |

InChI=1S/C5H6O6.2Li/c6-2(4(8)9)1-3(7)5(10)11;;/h2,6H,1H2,(H,8,9)(H,10,11);;/q;2*+1/p-2 |

InChI Key |

OBBXAMVIWUVKBV-UHFFFAOYSA-L |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt can be synthesized through the reaction of 4-hydroxy-2-ketoglutaric acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of DL-4-Hydroxy-2-ketoglutarate Dilithium Salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced crystallization and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Aldol Addition Reactions

DL4KG is synthesized via aldol addition between glyoxylate and pyruvate under mild aqueous conditions (pH 7–8.2). This reaction produces 4-hydroxy-2-ketoglutarate (HKG, maloyl formate) as a key intermediate in a proposed prebiotic analog of the reductive tricarboxylic acid (r-TCA) cycle .

*Total yield of intermediates in a single-pot reaction sequence .

The reaction network is robust, with multiple pathways converging to produce α-ketoglutarate (α-KG). For example:

-

Cross-Cannizzaro mechanism : Hydride transfer from hydrated glyoxylate reduces fumaroyl formate to α-KG .

-

Retro-Claisen pathway : A secondary aldol addition of glyoxylate to HKG forms a double adduct (Di-HKG), which fragments into α-KG .

Enzymatic Cleavage by 4-Hydroxy-2-Oxoglutarate Aldolase (HOGA)

HOGA catalyzes the cleavage of DL4KG into pyruvate and glyoxylate :

| Enzyme Source | Reversibility | Inhibitors | Role in Metabolism |

|---|---|---|---|

| Human, bovine, bacterial | Irreversible | Bromopyruvate, pyruvate + NaBH₄ | Detoxifies glyoxylate in arginine/proline pathways |

-

HOGA1 : In humans, this enzyme is critical for glyoxylate detoxification. Defects in HOGA1 cause primary hyperoxaluria .

-

Bacterial HOGA : Shares structural homology with dihydrodipicolinate synthase (DHDPS) but functions as a tetramer with distinct active-site residues .

Oxidation via α-Ketoglutarate Dehydrogenase

DL4KG undergoes oxidation in the presence of α-ketoglutarate dehydrogenase (KDH), CoASH, and NAD⁺ to yield L-malyl-CoA :

| Substrate Specificity | Cofactors | Product | Organism |

|---|---|---|---|

| L-isomer selective | NAD⁺, CoASH | L-Malyl-CoA | Azotobacter vinelandii |

This reaction links DL4KG to central carbon metabolism, enabling cyclic oxidation of glyoxylate in a pyruvate-dependent manner .

Inhibition of Bacterial Enzymes

DL4KG inhibits bacterial glutamate dehydrogenase (GDH) at concentrations of 2–10 mM, disrupting nitrogen metabolism .

| Target Enzyme | Inhibition Mechanism | Biological Impact |

|---|---|---|

| Glutamate dehydrogenase | Competitive inhibition | Blocks L-glutamate → L-glutamine |

Role in Prebiotic Chemistry

DL4KG participates in non-enzymatic reaction networks mimicking ancestral metabolic cycles :

-

pH Sensitivity : Reactions proceed optimally in phosphate or bicarbonate buffers (pH 7–8.2) .

-

Buffer Catalysis : General acid-base catalysis accelerates α-KG formation (Supplementary Fig. 16 in ).

| Prebiotic Pathway | Key Intermediate | Outcome |

|---|---|---|

| Glyoxylate + Pyruvate → HKG | Fumaroyl formate | Ratchets toward α-KG accumulation |

Scientific Research Applications

DL-4-Hydroxy-2-ketoglutarate dilithium salt (DL4KG) is a lysine analog with several applications in scientific research, particularly in enzyme studies and as an inhibitor of bacterial enzymes .

Scientific Research Applications

- Enzyme Substrate: DL-4-Hydroxy-2-ketoglutarate dilithium salt acts as a substrate for the enzyme aldolase . Aldolases are a class of enzymes that catalyze aldol condensation reactions, which are crucial in the synthesis of complex molecules .

- Inhibition of Bacterial Enzymes: DL4KG has been shown to inhibit bacterial enzymes such as glutamate dehydrogenase, which is responsible for converting L-glutamic acid to L-glutamine . The inhibition has been demonstrated in vitro at concentrations between 2 and 10 mM .

- Synthesis Intermediate: DL-4-Hydroxy-2-ketoglutarate derivatives like 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutarate (IHOG) are useful as intermediates in the synthesis of monatin, a naturally sweet amino acid .

- Aldolase Activity Measurement: DL-4-Hydroxy-2-ketoglutarate dilithium salt is used in measuring aldolase activity by quantifying the amount of IHOG formed from indole pyruvic acid and pyruvic acid using high-performance liquid chromatography (HPLC) .

Mechanism of Action

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt acts as a substrate for specific enzymes, such as 4-hydroxy-2-oxoglutarate aldolase. The hydroxyl group in the compound reacts with the amino group of lysine residues on proteins, producing an unstable intermediate. This intermediate eventually leads to the production of glutamate and glyceraldehyde 3-phosphate, which are essential for ATP synthesis .

Comparison with Similar Compounds

Research Significance

DL-4-Hydroxy-2-ketoglutarate Dilithium Salt is distinguished by its role in glutamatergic signaling modulation, making it valuable in neurobiology and cancer research . Its lithium ions enhance bioavailability, a critical advantage over sodium or free acid forms in cellular assays .

Biological Activity

DL-4-Hydroxy-2-ketoglutarate dilithium salt (DL4KG) is a compound that has garnered attention in biochemical research due to its role as a substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA). This article explores the biological activity of DL4KG, its mechanisms of action, and its implications in various metabolic pathways.

DL4KG is a lysine analogue with the empirical formula and a molecular weight of approximately 162.10 g/mol . The compound contains a hydroxyl group that facilitates its interaction with amino groups in proteins, leading to the formation of unstable intermediates crucial for various metabolic reactions.

Enzymatic Role:

DL4KG serves as a substrate for HOGA, which catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into glyoxylate and pyruvate. This reaction is significant in the catabolism of hydroxyproline, linking it to the Krebs cycle and energy metabolism .

Inhibition of Enzymes:

Research indicates that DL4KG can inhibit bacterial enzymes such as glutamate dehydrogenase, which is involved in the conversion of L-glutamic acid to L-glutamine. This inhibition occurs at concentrations ranging from 2 to 10 mM, suggesting potential applications in microbial metabolism regulation .

Biological Implications

-

Metabolic Disorders:

The activity of HOGA is critical in preventing conditions such as primary hyperoxaluria type 3 (PH3), characterized by excessive oxalate production due to HOGA deficiency. Studies have shown that DL4KG's role in modulating HOGA activity may influence oxalate levels, thus impacting PH3 patients . -

Cancer Research:

The metabolic pathways involving DL4KG are also relevant in cancer biology. The compound's ability to influence energy metabolism and its interactions with various enzymes could provide insights into tumor metabolism and potential therapeutic targets .

Case Study 1: Inhibition of HOGA

A study on recombinant human HOGA demonstrated that DL4KG could act as a competitive inhibitor against pyruvate, impacting gluconeogenesis. This finding suggests that alterations in DL4KG levels might affect glucose metabolism in humans, particularly under conditions where HOGA activity is compromised .

Case Study 2: Role in Hydroxyproline Metabolism

In patients with PH3, elevated levels of hydroxyproline metabolites were observed. The administration of DL4KG was hypothesized to restore normal metabolic function by enhancing HOGA activity, thereby reducing oxalate production .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Concentration Range | Implications |

|---|---|---|---|

| Substrate for HOGA | Cleavage into glyoxylate and pyruvate | N/A | Energy metabolism |

| Inhibition of glutamate dehydrogenase | Competitive inhibition | 2 - 10 mM | Regulation of microbial metabolism |

| Modulation of oxalate production | Enhances HOGA activity | N/A | Potential treatment for PH3 |

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and storing DL-4-Hydroxy-2-ketoglutarate Dilithium Salt to ensure sample integrity?

- Methodological Answer : Store the compound in a desiccated environment at -20°C to prevent hygroscopic degradation. Use inert gas (e.g., argon) purging for long-term storage. Verify purity via HPLC (≥95%) before critical experiments, referencing standard material certificates provided by suppliers . For handling, use anhydrous solvents and glove-box techniques to avoid lithium salt hydrolysis.

Q. How can solubility and stability of DL-4-Hydroxy-2-ketoglutarate Dilithium Salt be optimized in aqueous buffers for in vitro studies?

- Methodological Answer : Pre-test solubility in phosphate-buffered saline (PBS) at physiological pH (7.4) using sonication or gentle heating (≤37°C). For stability, avoid prolonged exposure to alkaline conditions (>pH 8.5), as lithium salts may precipitate. Monitor degradation via UV-Vis spectroscopy (λ = 210–230 nm for ketoglutarate derivatives) .

Q. What analytical techniques are suitable for confirming the structural identity of this compound?

- Methodological Answer : Use a combination of -NMR (to detect hydroxy and ketone protons) and LC-MS (for molecular ion verification, expected m/z ≈ 162.10 for the free acid). Cross-reference with FT-IR spectra for characteristic C=O (1720–1680 cm) and O–H (broad ~3300 cm) stretches .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of DL-4-Hydroxy-2-ketoglutarate Dilithium Salt in modulating apoptosis pathways?

- Methodological Answer : Use CRISPR-Cas9-engineered cell lines (e.g., Bax/Bak knockout) to isolate apoptosis mechanisms. Treat cells with 1–10 mM concentrations and measure caspase-3/7 activity via fluorometric assays. Validate results with siRNA silencing of downstream targets (e.g., cytochrome c release) and Western blotting for Bcl-2 family proteins .

Q. What strategies resolve contradictions in data when studying this compound’s metabolic effects (e.g., conflicting results in TCA cycle modulation)?

- Methodological Answer : Perform isotopically labeled () tracer experiments to track carbon flux in the TCA cycle. Use parallel metabolomics (GC-MS or LC-MS) to distinguish direct substrate effects from secondary metabolic adaptations. Normalize data to cell-specific ATP production rates to control for variability .

Q. How can the compound’s interaction with glutamic acid receptors or transporters be systematically characterized?

- Methodological Answer : Employ competitive binding assays using radiolabeled -glutamate in neuronal cell membranes. Pair with electrophysiological recordings (patch-clamp) to assess ionotropic receptor activity. For transporter studies, use HEK293 cells overexpressing EAAT1/2 and measure sodium-dependent uptake inhibition .

Q. What quality control measures are critical when using DL-4-Hydroxy-2-ketoglutarate Dilithium Salt as a reference standard in quantitative assays?

- Methodological Answer : Validate lot-to-lot consistency via triple-quadrupole MS for trace impurities (e.g., residual free acid). Perform titrimetric analysis to confirm lithium content (theoretical Li: 2 equivalents). Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .

Data Analysis and Reporting Guidelines

Q. How should researchers document and present contradictory findings related to this compound’s biological activity?

- Methodological Answer : Use multivariate statistical models (e.g., PCA) to identify confounding variables (e.g., cell type-specific responses). Report effect sizes with 95% confidence intervals rather than binary significance. Provide raw datasets in supplementary materials for reproducibility, adhering to FAIR principles .

Q. What frameworks are recommended for integrating this compound’s mechanisms into broader metabolic pathway models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.